molecular formula C19H21N3O3 B2556805 N-(4-(1-butyryl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide CAS No. 941948-37-4

N-(4-(1-butyryl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide

Cat. No.: B2556805
CAS No.: 941948-37-4
M. Wt: 339.395
InChI Key: HRSMHBITGBTNPL-UHFFFAOYSA-N
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Description

N-(4-(1-butyryl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-butyryl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide typically involves a multi-step process:

    Formation of the pyrazole ring: This step involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.

    Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 2-furyl ketone.

    Acylation: The butyryl group is introduced through an acylation reaction using butyric anhydride or butyryl chloride in the presence of a base such as pyridine.

    Coupling with phenyl acetamide: The final step involves coupling the pyrazole-furan intermediate with phenyl acetamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-butyryl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbonyl groups in the butyryl and acetamide moieties can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Alcohols or amines derived from the reduction of carbonyl groups.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-(1-butyryl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(1-butyryl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide: shares structural similarities with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[2-butanoyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-3-5-19(24)22-17(18-6-4-11-25-18)12-16(21-22)14-7-9-15(10-8-14)20-13(2)23/h4,6-11,17H,3,5,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSMHBITGBTNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NC(=O)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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